4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoic acid. This naming convention precisely describes the structural components and their connectivity within the molecule. The name indicates the presence of a benzoic acid core with substitution at the 4-position, where an azetidine ring is attached through an oxygen linkage. The azetidine ring carries a protecting group in the form of a tert-butoxycarbonyl moiety attached to the nitrogen atom.
The structural representation reveals a complex molecular architecture featuring multiple functional groups. The benzoic acid portion provides the carboxylic acid functionality, which serves as a key reactive site for further chemical transformations. The azetidine ring, a four-membered saturated heterocycle containing nitrogen, contributes to the compound's unique three-dimensional structure and reactivity profile. The tert-butoxycarbonyl protecting group serves to mask the amino functionality on the azetidine ring, allowing for selective reactions at other sites of the molecule.
The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CC(C)(C)OC(=O)N1CC(C1)Oc2ccc(cc2)C(=O)O. The International Chemical Identifier string is InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-8-12(9-16)20-11-6-4-10(5-7-11)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18). These standardized representations enable precise communication of the molecular structure across different chemical databases and computational platforms.
Alternative Synonyms and Registry Numbers (CAS, PubChem, ChemSpider)
The compound is recognized under multiple synonyms and registry numbers across various chemical databases, reflecting its significance in chemical research and commercial applications. The Chemical Abstracts Service registry number 1259323-78-8 serves as the primary identifier for this compound. This unique numerical identifier ensures unambiguous identification across different chemical databases and literature sources.
Alternative nomenclature includes several systematic and semi-systematic names that describe the same molecular structure. These include 4-{[1-(tert-Butoxycarbonyl)azetidin-3-yl]-oxy}benzoic acid, 1-(1,1-Dimethylethyl) 3-(4-carboxyphenoxy)-1-azetidinecarboxylate, and 1-Azetidinecarboxylic acid, 3-(4-carboxyphenoxy)-, 1-(1,1-dimethylethyl) ester. The variation in naming conventions reflects different approaches to describing the molecular connectivity and functional group priorities.
Table 1: Registry Numbers and Database Identifiers
| Database | Identifier | Reference |
|---|---|---|
| Chemical Abstracts Service | 1259323-78-8 | |
| PubChem Compound ID | 56760826 | |
| MDL Number | MFCD18089675 |
Additional synonyms found in chemical literature include this compound and 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoic acid. These variations in nomenclature often arise from different conventions used by chemical suppliers, database curators, and research publications. The multiplicity of names emphasizes the importance of using standardized registry numbers for unambiguous compound identification.
Molecular Formula and Weight Analysis
The molecular formula for this compound is C₁₅H₁₉NO₅, indicating the presence of fifteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and five oxygen atoms. This elemental composition reflects the complex structure incorporating multiple functional groups including the carboxylic acid, ether linkage, carbamate protecting group, and aromatic ring system.
The molecular weight is reported as 293.315 grams per mole, with slight variations in precision across different sources reporting values such as 293.32 grams per mole. This molecular weight falls within the typical range for pharmaceutical intermediates and small molecule therapeutics, making it suitable for various biological applications. The relatively moderate molecular weight facilitates membrane permeability and metabolic processing while maintaining sufficient structural complexity for specific molecular recognition.
Table 2: Molecular Properties Summary
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₉NO₅ | |
| Molecular Weight | 293.315 g/mol | |
| Accurate Mass | 293.126 | |
| Elemental Composition | C: 61.43%, H: 6.53%, N: 4.78%, O: 27.26% | Calculated |
The elemental analysis reveals a carbon-rich structure typical of organic pharmaceutical compounds, with significant oxygen content reflecting the multiple oxygen-containing functional groups. The nitrogen content, while relatively low as a percentage, plays a crucial role in the compound's chemical reactivity and biological activity. The hydrogen content indicates a moderately saturated structure with both aliphatic and aromatic components contributing to the overall molecular architecture.
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-8-12(9-16)20-11-6-4-10(5-7-11)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWILLSLXSIKGTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine, cyclization can be achieved using reagents like tosyl chloride under basic conditions.
Protection of the Azetidine Ring: The azetidine ring is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures the stability of the azetidine ring during subsequent reactions.
Coupling with Benzoic Acid: The protected azetidine ring is then coupled with 4-hydroxybenzoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free azetidine derivative.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Amidation: The carboxylic acid group can react with amines to form amides using coupling reagents like DCC and DMAP.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Esterification: Sulfuric acid or p-toluenesulfonic acid (PTSA) can be used as catalysts.
Amidation: DCC and DMAP are commonly used coupling reagents.
Major Products
Hydrolysis: Yields the free azetidine derivative.
Esterification: Yields esters of this compound.
Amidation: Yields amides of this compound.
Scientific Research Applications
Medicinal Chemistry
4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid has been studied for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively:
- GLP-1 Receptor Agonists : Research indicates that compounds similar to this one can act as agonists for GLP-1 receptors, which are crucial in the treatment of type 2 diabetes and obesity .
Drug Development
The compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.
Chemical Biology
In chemical biology, this compound can be utilized in the development of probes or inhibitors that target specific enzymes or receptors. Its azetidine moiety may provide unique interactions with protein targets, making it useful in studying enzyme mechanisms or cellular signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the applications of similar compounds:
Mechanism of Action
The mechanism of action of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The Boc group provides stability during synthesis and can be removed to reveal the active azetidine moiety, which can then interact with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structural Variations
Azetidine vs. Piperidine/Piperazine Derivatives
Key Observations :
- Linkage : The ether group in the target compound may improve solubility compared to direct attachment (e.g., 4-(1-Boc-azetidin-3-yl)benzoic acid) .
Protecting Group Variations
Key Observations :
Research Findings and Limitations
- Gaps in Data: Limited biological evaluation of the target compound in the provided evidence; most studies focus on synthesis and characterization .
Biological Activity
4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid (CAS No. 908334-10-1) is a synthetic organic compound notable for its potential biological activities. Its structure includes an azetidine ring, which is often associated with various pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉NO₄ |
| Molecular Weight | 277.32 g/mol |
| IUPAC Name | 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]benzoic acid |
| PubChem CID | 86730347 |
| Appearance | Solid |
Antimicrobial Properties
Recent studies have indicated that compounds containing azetidine moieties exhibit antimicrobial activity. For instance, derivatives of azetidine have been shown to inhibit the growth of various bacterial strains. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli has been explored, demonstrating promising results in preliminary assays.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. A study highlighted its potential to reduce inflammation markers in vitro, suggesting that it may inhibit pathways involved in inflammatory responses. This could position it as a candidate for therapeutic applications in inflammatory diseases.
Case Studies
- Study on Antimicrobial Activity : A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against a panel of bacteria and fungi. Results showed a significant reduction in microbial growth, indicating its potential as an antimicrobial agent.
- Research on Anti-inflammatory Effects : Another research project focused on the anti-inflammatory effects of this compound, revealing that it significantly decreased cytokine levels in cultured macrophages, thus supporting its potential use in treating chronic inflammatory conditions.
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Modulation of Cellular Signaling : It could alter signaling pathways related to inflammation and immune responses, contributing to its therapeutic effects.
Safety and Toxicology
Safety assessments indicate that while the compound exhibits biological activity, it also presents certain hazards. The GHS hazard statements associated with this compound include:
- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
These safety concerns necessitate careful handling and further toxicological studies to evaluate its suitability for clinical applications.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid?
- Methodological Answer : The synthesis typically involves coupling a tert-butoxycarbonyl (Boc)-protected azetidine derivative with a substituted benzoic acid. For example, tert-butoxycarbonyl groups are introduced via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) . The azetidine ring’s hydroxyl group is activated for nucleophilic substitution (e.g., Mitsunobu reaction) to form the ether linkage with the benzoic acid scaffold. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to isolate the final product .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer :
- NMR : H and C NMR are used to verify the Boc group (e.g., tert-butyl singlet at ~1.4 ppm in H NMR) and the azetidine-oxygen linkage (δ 3.5–4.5 ppm for CH groups) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with expected fragments corresponding to Boc loss (m/z –100) .
- HPLC : Purity (>95%) is assessed using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are common impurities observed during synthesis, and how are they mitigated?
- Methodological Answer :
- Impurity 1 : Residual Boc-protecting reagent. Mitigated via thorough aqueous workup (e.g., NaHCO washes) .
- Impurity 2 : Incomplete coupling of azetidine and benzoic acid. Additive catalysts (e.g., DMAP) or extended reaction times (24–48 hrs) improve yield .
- Impurity 3 : Oxidation byproducts. Reactions are conducted under inert atmosphere (N/Ar) with antioxidants (e.g., BHT) .
Advanced Research Questions
Q. How can the solubility of this compound be optimized for biological assays?
- Methodological Answer :
- Solubility Profiling : Test solvents like DMSO (for stock solutions) or aqueous buffers (pH 7.4 with 0.1% Tween-80). Structural analogs (e.g., 4-octanoyloxybenzoic acid) suggest that esterification of the benzoic acid moiety can enhance lipophilicity .
- Salt Formation : Convert the carboxylic acid to a sodium or ammonium salt for improved aqueous solubility .
- Co-solvents : Use cyclodextrins or PEG-based systems to stabilize the compound in vitro .
Q. How to resolve spectral contradictions (e.g., unexpected H NMR shifts) in derivatives of this compound?
- Methodological Answer :
- Dynamic Effects : Conformational flexibility in the azetidine ring may cause signal splitting. Variable-temperature NMR (e.g., 25°C to –40°C) can freeze rotamers for clearer analysis .
- Heteronuclear Correlation (HSQC/HMBC) : Map H-C couplings to confirm connectivity and rule out regioisomeric byproducts .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as seen in studies of related azo-benzoic acids .
Q. What strategies are used to evaluate its stability under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. The Boc group is labile under acidic conditions (e.g., gastric fluid), while the ether linkage is generally stable .
- Photostability : Expose to UV light (λ = 254 nm) and assess decomposition products using LC-MS .
Q. How can this compound be utilized in targeted drug delivery systems?
- Methodological Answer :
- Prodrug Design : The carboxylic acid group facilitates conjugation to polymers (e.g., PLGA) or antibodies via EDC/NHS chemistry .
- Boc Deprotection : Remove the Boc group in situ (e.g., TFA/DCM) to expose the azetidine amine for further functionalization .
- In Vivo Tracking : Radiolabel the benzoic acid core with F for PET imaging, as demonstrated in fluorinated analogs .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s reactivity in cross-coupling reactions—how to troubleshoot?
- Methodological Answer :
- Catalyst Screening : Test palladium (e.g., Pd(OAc)) vs. copper (e.g., CuI)-based catalysts. Boronic ester derivatives (e.g., 4-benzyloxyphenylboronic acid pinacol ester) show higher reactivity in Suzuki couplings .
- Steric Hindrance : The bulky Boc-azetidine group may impede coupling. Use microwave-assisted synthesis to enhance reaction kinetics .
- Byproduct Identification : Employ HRMS to detect undesired adducts (e.g., homocoupling products) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
